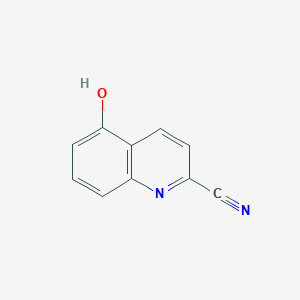

5-Hydroxyquinoline-2-carbonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

5-hydroxyquinoline-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-6-7-4-5-8-9(12-7)2-1-3-10(8)13/h1-5,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBXWFTPUPUVGHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C#N)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 5 Hydroxyquinoline 2 Carbonitrile

Electrophilic and Nucleophilic Reactivity of the Quinoline (B57606) Core

The quinoline core of 5-hydroxyquinoline-2-carbonitrile exhibits both electrophilic and nucleophilic characteristics, influenced by the interplay of the electron-donating hydroxyl group and the electron-withdrawing nitrile group. The hydroxyl group at the 5-position enhances the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution. smolecule.com Conversely, the nitrile group at the 2-position is strongly polarized, with an electrophilic carbon atom that readily reacts with nucleophiles. pressbooks.pub This dual reactivity allows for a range of chemical transformations.

Halides at the 5-position of the quinoline ring are noted to be significantly more reactive than those at other positions, such as the 7- and 8-positions. researchgate.net This heightened reactivity can be attributed to the electronic influence of the nitrogen atom in the heterocyclic ring.

Reactions Involving the Hydroxyl Group

The hydroxyl group at the 5-position is a key functional group that participates in various reactions, including derivatization and metal chelation.

Derivatization (e.g., Etherification, Esterification)

The hydroxyl group of this compound can undergo derivatization reactions such as etherification and esterification. These reactions are common for modifying the properties of hydroxyl-containing compounds. researchgate.net For instance, esterification can be achieved by reacting the hydroxyl group with acyl chlorides or organic anhydrides. researchgate.netnih.gov Alkylation to form ethers is another common derivatization pathway. These modifications can be used to introduce different functional groups, altering the molecule's solubility, and other physicochemical properties. nih.gov

Metal Chelation and Coordination Chemistry

Similar to other 8-hydroxyquinoline (B1678124) derivatives, the proximity of the hydroxyl group and the heterocyclic nitrogen atom in this compound allows it to act as a potent bidentate chelating agent for a variety of metal ions. rroij.comresearchgate.netnih.gov

Formation of Metal Complexes

The deprotonation of the phenolic hydroxyl group, in conjunction with the nearby nitrogen atom, facilitates the formation of stable metal complexes. researchgate.net The hydrogen atom of the hydroxyl group is displaced by a metal ion, which then coordinates with both the oxygen and nitrogen atoms. rroij.com This chelation can result in the formation of four-covalent or six-covalent metal complexes, depending on the coordination number of the metal ion. rroij.com For example, square planar and octahedral geometry complexes have been synthesized with a 1:2 molar ratio of metal to ligand. scirp.org The formation of these complexes is often rapid at room temperature. researchgate.net

Studies on related 8-hydroxyquinoline derivatives have shown the formation of complexes with a range of transition metals, including Cu(II), Zn(II), Fe(II), and Fe(III). nih.gov The stability and stoichiometry of these complexes can be influenced by factors such as pH and the nature of the metal ion. scirp.orgnih.gov

Ligand Binding Mechanisms

The binding of this compound to metal ions is a key aspect of its coordination chemistry. The mechanism of ligand binding can be complex, involving conformational changes in the ligand and the metal's coordination sphere. nih.govresearchgate.net Two primary models describe these interactions: the "induced fit" model, where the initial binding event induces a conformational change to optimize the complex, and the "conformational selection" model, where the ligand selectively binds to a pre-existing optimal conformation of the target. nih.govresearchgate.net

The binding affinity for different metal ions can vary. For instance, studies on a similar 5-nitro-8-hydroxyquinoline-proline hybrid ligand showed a metal ion binding affinity order of Cu(II) > Zn(II) > Fe(II) > Fe(III) at a physiological pH of 7.4. nih.gov The formation of mono, bis, and even tris complexes has been observed, with versatile coordination modes. nih.gov

Reactions Involving the Nitrile Group

The nitrile group (C≡N) in this compound is a versatile functional group that undergoes a variety of chemical transformations. pressbooks.pubfiveable.me The carbon atom of the nitrile group is electrophilic due to the strong polarization of the C≡N triple bond, making it susceptible to nucleophilic attack. pressbooks.publibretexts.orglibretexts.org

Common reactions of the nitrile group include:

Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to form carboxylic acids. fiveable.melibretexts.orgchemistrysteps.com This reaction proceeds through an amide intermediate. libretexts.orgchemistrysteps.com

Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄). fiveable.melibretexts.orgchemistrysteps.com Milder reducing agents can lead to the formation of aldehydes. chemistrysteps.com

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile group to form ketones after hydrolysis of the intermediate imine. fiveable.melibretexts.orgchemistrysteps.com

The reactivity of the nitrile group provides a pathway for the synthesis of a wide range of derivatives with different functionalities.

Hydrolysis to Carboxylic Acids

The nitrile group (C≡N) of this compound can be hydrolyzed to a carboxylic acid group (-COOH) under either acidic or alkaline conditions. chemguide.co.uklibretexts.org This reaction proceeds via an amide intermediate. libretexts.orgchemistrysteps.com

Under acidic conditions, the compound is typically heated under reflux with a dilute mineral acid, such as hydrochloric acid (HCl). chemguide.co.uklibretexts.org The reaction involves the initial protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by water. chemistrysteps.com A series of proton transfers and tautomerization leads to the formation of 5-hydroxyquinoline-2-carboxamide, which is subsequently hydrolyzed to the final product, 5-hydroxyquinoline-2-carboxylic acid, and an ammonium (B1175870) salt. chemguide.co.ukchemistrysteps.com

Alternatively, alkaline hydrolysis involves heating the nitrile with an aqueous solution of a base, like sodium hydroxide (B78521) (NaOH). chemguide.co.uk In this pathway, the hydroxide ion (OH⁻) acts as the nucleophile, attacking the nitrile carbon. chemistrysteps.com This process yields a carboxylate salt (e.g., sodium 5-hydroxyquinoline-2-carboxylate) and ammonia (B1221849) gas. chemguide.co.uklibretexts.org To obtain the free carboxylic acid, the resulting solution must be acidified in a subsequent step. libretexts.org

| Reaction Type | Reagents | Intermediate Product | Final Product (after workup) | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | Dilute HCl or H₂SO₄, Heat (reflux) | 5-Hydroxyquinoline-2-carboxamide | 5-Hydroxyquinoline-2-carboxylic acid | chemguide.co.ukchemistrysteps.com |

| Alkaline Hydrolysis | Aqueous NaOH or KOH, Heat (reflux) | 5-Hydroxyquinoline-2-carboxamide | 5-Hydroxyquinoline-2-carboxylic acid | chemguide.co.ukchemistrysteps.com |

Reduction to Amines

The nitrile functionality of this compound can be reduced to a primary amine, yielding (5-hydroxyquinolin-2-yl)methanamine. This transformation is typically achieved using powerful reducing agents. libretexts.org

The most common reagent for this reduction is lithium aluminum hydride (LiAlH₄). libretexts.org The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic nitrile carbon. libretexts.org This initial addition forms an imine anion intermediate. A second hydride ion then adds to the imine carbon, resulting in a dianion intermediate which, upon protonation during aqueous workup, gives the primary amine. libretexts.org Other reduction systems, such as catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst (e.g., Palladium, Platinum, or Nickel), can also be employed.

| Reagent | Reaction Type | Product | Source |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) followed by H₂O workup | Hydride Reduction | (5-hydroxyquinolin-2-yl)methanamine | libretexts.org |

| Hydrogen Gas (H₂) with Metal Catalyst (e.g., Pd, Pt, Ni) | Catalytic Hydrogenation | (5-hydroxyquinolin-2-yl)methanamine |

Nucleophilic Additions to the Nitrile Carbon

The carbon atom of the nitrile group in this compound is electrophilic due to the polarization of the carbon-nitrogen triple bond. libretexts.org This makes it a target for a variety of nucleophiles. The addition of a nucleophile leads to the formation of an sp²-hybridized imine anion intermediate, which can then undergo further reaction. libretexts.org

Key examples of nucleophilic additions include:

Addition of Hydride Ions: As seen in the reduction to amines, hydride reagents (e.g., from LiAlH₄) act as nucleophiles. libretexts.org

Addition of Hydroxide Ions: This is the initial step in the base-catalyzed hydrolysis of the nitrile to a carboxylic acid. chemistrysteps.com

Addition of Organometallic Reagents: Reagents like Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the nitrile. The initial imine anion intermediate, upon acidic hydrolysis, typically yields a ketone. This provides a synthetic route to 2-acyl-5-hydroxyquinolines.

The general mechanism starts with the attack of the nucleophile on the nitrile carbon, breaking the pi bond and placing a negative charge on the nitrogen atom to form the imine anion. libretexts.org Subsequent reaction, usually an aqueous or acidic workup, protonates the nitrogen or hydrolyzes the imine to a carbonyl group.

Reaction Pathway Elucidation through Mechanistic Studies

The elucidation of reaction pathways for this compound relies on applying established mechanistic principles of nitrile and quinoline chemistry, supported by experimental studies.

Mechanistic studies for nitrile hydrolysis confirm a two-part process: conversion to an amide, followed by hydrolysis of the amide. chemistrysteps.com For acid catalysis, the pathway involves:

Protonation of the nitrile nitrogen.

Nucleophilic attack by water on the nitrile carbon.

Tautomerization of the resulting imidic acid to the more stable amide intermediate. chemistrysteps.com

Acid-catalyzed hydrolysis of the amide to the carboxylic acid.

For base catalysis, the mechanism is initiated by the direct nucleophilic attack of a hydroxide ion on the nitrile carbon, followed by proton transfers to form the amide, which is then hydrolyzed under basic conditions. chemistrysteps.com

For more complex transformations on the quinoline ring, modern analytical techniques are employed. Studies on related quinoline and isoquinoline (B145761) systems use methods like pulse radiolysis to investigate reactions with radicals and determine reaction rates. researchgate.net The structures of complex adducts and the regioselectivity of reactions are often confirmed using advanced NMR spectroscopy techniques, including 2D methods like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), which reveal proton-carbon and long-range proton-carbon connectivities, respectively. researchgate.net These methods would be essential to definitively trace reaction pathways and identify intermediates and final products in novel reactions of this compound.

Advanced Material Science Applications of 5 Hydroxyquinoline 2 Carbonitrile Derivatives

Polymeric Systems Incorporating Quinoline (B57606) Moieties

The incorporation of quinoline derivatives into polymeric structures is a well-established strategy for creating functional materials with tailored properties. For instance, polymers containing quinoline-based chalcones have been synthesized and investigated for their biological and drug-releasing capabilities. nih.gov These materials often exhibit thermal stability and their applications can be fine-tuned by copolymerization with other monomers like acrylic acid and hydroxyethylacrylate. nih.gov

In a similar vein, electrospinning has been employed to fabricate fibrous materials from polymers like poly(vinyl alcohol) (PVA) and carboxymethyl cellulose (B213188) (CMC) containing 5-amino-8-hydroxyquinoline. nih.gov These materials demonstrate the capacity to chelate metal ions, which can impart antibacterial, antifungal, and anticancer properties. nih.gov The oxidative polymerization of 5-hydroxyquinoline (B119867) has also been shown to produce a homopolymer, poly(5-hydroxyquinoline), with distinct fluorescence properties. researchgate.net

Optoelectronic Applications (e.g., Organic Light-Emitting Diodes)

Quinoline derivatives are recognized for their luminescent properties and are frequently utilized in the development of organic light-emitting diodes (OLEDs). nih.govnih.gov The quinoline moiety can enhance the luminescence efficiency and brightness of conjugated organic compounds. nih.gov For example, new quinoline derivatives synthesized through catalyzed reactions have shown significant fluorescence, emitting in the green and blue regions of the spectrum. nih.gov Furthermore, λ5-phosphinine-based emitters, which are heterocyclic compounds, have been successfully used to fabricate blue fluorescent OLEDs. nih.gov

Although there is no specific research detailing the use of 5-Hydroxyquinoline-2-carbonitrile in OLEDs, the established role of the broader quinoline family in optoelectronics points to a promising area for future investigation. The unique electronic properties conferred by the hydroxyl and carbonitrile substituents at the 5- and 2-positions, respectively, could lead to novel emissive materials.

Functionalized Materials for Sensing and Catalysis

The chelating ability of hydroxyquinoline derivatives makes them excellent candidates for chemical sensors. The isomeric compound, 6-Hydroxyquinoline-2-carbonitrile (B3059530), for example, is noted for its potential as a chelating agent in the detection of metal ions. biosynth.com This suggests that This compound could also be functionalized to create sensors for various analytes.

In the realm of catalysis, quinoline-based ligands are known to be effective. researchgate.net For instance, quinoline-appended Sb(III) ligands have been synthesized for use in multimetallic complexes relevant to homogeneous catalysis. acs.org Moreover, metal-organic frameworks (MOFs) incorporating biquinoline ligands have been shown to act as catalysts in organic transformations. nih.gov Gold-catalyzed reactions have also emerged as a significant method for synthesizing quinoline derivatives, highlighting the interplay between quinolines and catalytic systems. rsc.org While direct catalytic applications of This compound have not been reported, its structure suggests potential for the development of novel catalysts and functional materials.

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and metal-organic frameworks (MOFs) are a class of materials constructed from metal ions or clusters linked by organic ligands. Quinoline derivatives are frequently used as such linkers due to their coordinating nitrogen and, in the case of hydroxyquinolines, oxygen atoms. For example, 2D coordination polymers have been synthesized using isoquinoline-5-carboxylate and Cu(II) ions. bldpharm.com

The foundational MOF-5, composed of zinc clusters and terephthalic acid, demonstrates the potential of these materials in applications like catalysis and gas storage. berkeley.edu Zirconium-based MOFs have also been created with high porosity and stability. nih.gov While there are no specific reports on MOFs constructed from This compound , the synthesis of MOFs from a biquinoline ligand, 2,2'-bicinchoninic acid, for catalytic applications has been documented. nih.gov The ability of hydroxyquinolines to form stable complexes with a variety of metal ions suggests that This compound is a viable candidate for designing novel MOFs with unique structural and functional properties.

Medicinal Chemistry and Pharmacological Investigations of 5 Hydroxyquinoline 2 Carbonitrile Derivatives

Structure-Activity Relationship (SAR) Studies of Functionalized Quinolines

The biological activity of quinoline (B57606) derivatives is intricately linked to the nature and position of substituents on the quinoline ring. biointerfaceresearch.comnih.gov Structure-Activity Relationship (SAR) studies are therefore crucial in optimizing the pharmacological profile of these compounds.

Impact of Substituents on Biological Activity

The introduction of various functional groups onto the quinoline scaffold can significantly modulate the biological efficacy of the resulting derivatives. rsc.org The type, size, and electronic properties of these substituents play a critical role in their interaction with biological targets. researchgate.net

SAR studies on various quinoline derivatives have revealed key insights:

Electron-donating vs. Electron-withdrawing Groups: The electronic nature of substituents can have a profound effect. For example, in some quinoline-imidazole hybrids, an electron-donating methoxy (B1213986) group at the 2-position enhanced antimalarial activity, while an electron-withdrawing chlorine atom at the same position led to a loss of activity. rsc.org

Halogenation: The introduction of halogen atoms can increase lipophilicity and, in some cases, enhance biological activity. orientjchem.org For example, 6-chloro-substituted pyrano[3,2-h]quinolone-3-carbonitrile analogues were found to be the most active in a series of anticancer compounds. nih.gov

Bulky Substituents: The size of the substituent is also a determining factor. In certain series of antiproliferative quinoline derivatives, large and bulky substituents at the 7-position were found to facilitate activity. nih.gov

Table 1: Impact of Substituents on the Biological Activity of Quinoline Derivatives

| Substituent | Position | Effect on Biological Activity | Example Class of Compounds | Reference |

| Methoxy (Electron-donating) | 2 | Enhanced antimalarial activity | Quinoline-imidazole hybrids | rsc.org |

| Chlorine (Electron-withdrawing) | 2 | Loss of antimalarial activity | Quinoline-imidazole hybrids | rsc.org |

| Chlorine | 6 | Most active anticancer compounds | Pyrano[3,2-h]quinolone-3-carbonitriles | nih.gov |

| Large/Bulky Groups | 7 | Facilitated antiproliferative activity | 4-Alkylamino-7-alkoxyquinolines | nih.gov |

| Methoxy Group | 6 | Increased antibacterial inhibition zone | Quinoline-carbonitrile derivatives | nih.gov |

Positional Isomerism and Pharmacological Efficacy

The position of substituents on the quinoline ring is as critical as their chemical nature in determining pharmacological efficacy. ijresm.com Isomers with the same functional groups but at different positions can exhibit vastly different biological activities. rsc.org

For example, a study on mannose-quinoline conjugates demonstrated that only a specific regioisomer displayed significant antiproliferative activity against human tumor cells, and this was dependent on the presence of copper(II) ions. rsc.org This highlights the importance of the spatial arrangement of functional groups for effective interaction with the biological target.

In the context of 5-hydroxyquinoline-2-carbonitrile, the specific arrangement of the hydroxyl group at C5 and the carbonitrile group at C2 defines its unique chemical properties and potential biological interactions. Any shift in the position of these groups would likely result in a different pharmacological profile. For instance, compounds with substitutions at the 2 and 4 positions of the quinoline ring have shown promise as anticancer agents through various mechanisms. ijresm.com

Pharmacological Targets and Mechanism of Action

The diverse biological activities of quinoline derivatives stem from their ability to interact with a variety of pharmacological targets. rsc.orgnih.gov The mechanisms of action for this compound and its derivatives are being actively investigated and are thought to involve enzyme inhibition, receptor modulation, and interactions with nucleic acids.

Enzyme Inhibition

Many quinoline-based compounds exert their therapeutic effects by inhibiting specific enzymes. drugbank.com For example, 5-carboxy-8-hydroxyquinoline has been identified as a broad-spectrum inhibitor of 2-oxoglutarate dependent oxygenases. rsc.org Given the structural similarities, it is plausible that this compound derivatives could also target metalloenzymes, where the hydroxyquinoline moiety can act as a chelator for the metal cofactor essential for enzyme activity.

Furthermore, some quinoline-based analogs have been shown to inhibit DNA methyltransferases (DNMTs), which are crucial enzymes in epigenetic regulation. nih.gov These compounds can also inhibit other DNA-interacting enzymes like polymerases. nih.gov The mechanism often involves intercalation into the DNA, which in turn affects the enzyme's ability to bind to its substrate. nih.gov

Table 2: Enzyme Inhibition by Quinoline Derivatives

| Quinoline Derivative Class | Target Enzyme(s) | Mechanism of Inhibition | Therapeutic Area | Reference |

| 5-Carboxy-8-hydroxyquinoline | 2-Oxoglutarate dependent oxygenases | Not specified | Various human diseases | rsc.org |

| Quinoline-based analogs | DNA methyltransferases (DNMTs), Polymerases | DNA intercalation | Cancer | nih.gov |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | Phosphatidylinositol 3-kinase (PI3Kα) | Not specified | Cancer | nih.gov |

Receptor Modulation

Quinoline derivatives have also been developed as ligands for various receptors. For instance, certain quinoline derivatives have been synthesized as ligands for the 5-HT4 and 5-HT6 serotonin (B10506) receptors, suggesting their potential in treating neurological and psychiatric disorders. monash.edunih.gov Others have been investigated as potential inhibitors of the Calcitonin gene-related peptide (CGRP) receptor, a target for migraine treatment. nih.gov While specific studies on the receptor modulation activity of this compound are not widely reported, the versatility of the quinoline scaffold suggests this as a plausible mechanism of action for some of its derivatives.

DNA/RNA Interaction Mechanisms

The planar aromatic structure of the quinoline ring allows it to intercalate between the base pairs of DNA and RNA. rsc.org This interaction can interfere with key cellular processes such as DNA replication and transcription, leading to cytotoxic effects, which is a common mechanism for anticancer drugs. nih.gov

Some quinoline derivatives are known to form complexes with DNA, inhibiting nucleic acid and protein synthesis. iosrjournals.org The specific substituents on the quinoline ring can influence the mode and strength of this interaction. For this compound derivatives, the presence of the hydroxyl and carbonitrile groups could modulate the electronic and steric properties that govern DNA binding.

Cellular Pathway Perturbation (e.g., Apoptosis Induction)

The induction of apoptosis, or programmed cell death, is a critical mechanism through which many anticancer agents exert their therapeutic effects. Derivatives of quinoline have been identified as potent inducers of apoptosis, making them a significant area of research in the development of new cancer therapies. nih.gov The structural features of these compounds, including various substitutions on the quinoline core, play a crucial role in their ability to trigger apoptotic pathways in cancer cells.

One area of investigation has focused on platinum(II) complexes incorporating 5-substituted-8-hydroxyquinoline ligands. For instance, a complex named PtL1, which contains a deprotonated 5-(ethoxymethyl)-8-hydroxyquinoline ligand, has demonstrated potent activity against cisplatin-resistant lung cancer cells (A549/DDP). nih.gov This compound was found to overcome drug resistance by inducing mitophagy, a process that leads to apoptosis. nih.gov The inhibitory effect of PtL1 on tumor growth was significant, surpassing that of the established chemotherapy drug cisplatin (B142131) in xenograft models. nih.gov

Furthermore, the broader class of quinoline derivatives has been shown to disrupt cell migration and act as angiogenesis inhibitors, both of which are vital processes in tumor growth and metastasis. nih.gov The ability of these compounds to eliminate threatening cells through the induction of apoptosis underscores their potential as valuable scaffolds in the design of novel anticancer drugs. nih.gov Research into synthetic saponins (B1172615) containing a D-glucosamine residue attached to a diosgenin (B1670711) core has also shown promise, with these compounds increasing the number of apoptotic B cells isolated from patients with chronic lymphocytic leukemia. nih.gov

In Vitro Pharmacological Activity Evaluation

Cytotoxicity Assays (e.g., MTT Assay)

The cytotoxic potential of this compound derivatives and related quinoline compounds has been extensively evaluated against various cancer cell lines using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. These studies are crucial for determining the concentration at which a compound can inhibit cell growth by 50% (IC50 value) and for assessing its selectivity towards cancer cells over normal, healthy cells.

A study on novel 5-oxo-hexahydroquinoline derivatives revealed that while most compounds showed no cytotoxicity against normal human embryonic kidney (HEK293) cells, one derivative, compound 2c, exhibited significant toxicity at a concentration of 25 μM. dovepress.com In contrast, a series of pyrimidine-5-carbonitrile derivatives demonstrated potent cytotoxic activity against several cancer cell lines, including breast (MCF-7), lung (A549), renal (A498), and liver (HepG2) carcinoma cells, with IC50 values in the nanomolar range. nih.gov Importantly, these compounds showed low cytotoxicity against the non-tumorigenic WI-38 cell line. nih.gov

Similarly, certain 4-hydroxyquinoline (B1666331) derivatives have displayed selective toxicity towards doxorubicin-resistant colon adenocarcinoma cells (Colo 320) compared to both doxorubicin-sensitive cells (Colo 205) and normal human embryonic fibroblasts (MRC-5). nih.gov For example, compounds 20 and 13b had IC50 values of 4.61 µM and 4.58 µM, respectively, on the resistant cell line. nih.gov Furthermore, a platinum(II) complex with a 5-substituted-8-hydroxyquinoline ligand, PtL1, was found to be significantly more potent against cisplatin-resistant A549 cells than other similar complexes and showed selectivity towards healthy HL-7702 cells. nih.gov The antitubercular compounds 6b6, 6b12, and 6b21 were found to be non-toxic to A549 and Vero cells at concentrations greater than 100 and 50 μg/mL, respectively. rsc.org

Table 1: In Vitro Cytotoxicity of Various Quinoline Derivatives

| Compound/Derivative | Cell Line(s) | Key Findings | Reference(s) |

| 5-Oxo-hexahydroquinoline derivative (2c) | HEK293 | Showed 54.9% viability at 25 μM, indicating cytotoxicity. | dovepress.com |

| Pyrimidine-5-carbonitrile derivatives (3b, 5b, 5d) | A549, MCF-7, A498, HepG2, WI-38 | Potent cytotoxicity against cancer cells (nanomolar IC50), low cytotoxicity against normal cells. | nih.gov |

| 4-Hydroxyquinoline derivatives (20, 13b) | Colo 320, Colo 205, MRC-5 | Selective toxicity towards doxorubicin-resistant cancer cells. | nih.gov |

| Platinum(II) 5-substituted-8-hydroxyquinoline (PtL1) | A549/DDP, HL-7702 | More potent than other complexes against resistant cells and selective towards healthy cells. | nih.gov |

| Antitubercular quinolones (6b6, 6b12, 6b21) | A549, Vero | Non-toxic at concentrations >100 and >50 μg/mL, respectively. | rsc.org |

Antimicrobial Assays

Antibacterial Activity (Gram-Positive and Gram-Negative)

Derivatives of this compound have demonstrated notable antibacterial properties against a spectrum of both Gram-positive and Gram-negative bacteria. The antimicrobial efficacy of these compounds is often attributed to the quinoline core, a scaffold known for its diverse biological activities. semanticscholar.org

Several studies have highlighted the potential of quinoline derivatives as antibacterial agents. For instance, a series of quinoline-based hydroxyimidazolium hybrids were synthesized and evaluated for their in vitro antibacterial activity. nih.gov While most of these hybrids showed limited inhibition of Gram-negative bacteria, hybrid 7b was a potent anti-staphylococcal agent, with a minimum inhibitory concentration (MIC) of 2 µg/mL against Staphylococcus aureus. nih.gov Another hybrid, 7h, also inhibited S. aureus at a concentration of 20 µg/mL. nih.gov

In another study, newly synthesized 8-hydroxyquinoline (B1678124) derivatives exhibited exceptional antimicrobial effects against various bacterial strains, in some cases surpassing the activity of the standard antibiotic, Penicillin G. nih.gov Specifically, a derivative bearing a chlorine atom on the benzene (B151609) ring (compound 5) showed good activity against both Gram-positive and Gram-negative strains. nih.gov The transformation of hydroxyphenylamino quinoline derivatives to their carboxyphenylamino counterparts has also been shown to increase antibacterial activity against E. coli. semanticscholar.org

Furthermore, some hydroxyquinoline derivatives have been synthesized and found to exhibit activity against Staphylococcus aureus (ATCC 25923). islandscholar.ca The antibacterial activity of quinolones is often linked to their ability to inhibit DNA gyrase and topoisomerase IV, enzymes essential for bacterial cell survival. semanticscholar.org

Table 2: Antibacterial Activity of this compound Derivatives

| Derivative Type | Bacterial Strain(s) | Key Findings | Reference(s) |

| Quinoline-based hydroxyimidazolium hybrid (7b) | Staphylococcus aureus | Potent anti-staphylococcal activity with a MIC of 2 µg/mL. | nih.gov |

| Quinoline-based hydroxyimidazolium hybrid (7h) | Staphylococcus aureus | Inhibition observed at 20 µg/mL. | nih.gov |

| 8-Hydroxyquinoline derivative (compound 5) | Gram-positive and Gram-negative strains | Good activity against both types of bacteria. | nih.gov |

| Carboxyphenylamino quinoline derivatives | E. coli | Increased antibacterial activity compared to hydroxyphenylamino derivatives. | semanticscholar.org |

| Hydroxyquinoline derivatives (16b, 16c) | Staphylococcus aureus (ATCC 25923) | Exhibited antibacterial activity. | islandscholar.ca |

Antifungal Activity

In addition to their antibacterial properties, derivatives of this compound have been investigated for their potential as antifungal agents. The emergence of fungal infections, particularly in immunocompromised individuals, has driven the search for new and effective antifungal therapies.

Quinoline-based hydroxyimidazolium hybrids have demonstrated promising antifungal activity. nih.gov In particular, hybrids 7c and 7d showed remarkable activity against Cryptococcus neoformans, with a Minimum Inhibitory Concentration (MIC) of 15.6 µg/mL. nih.gov These hybrids also exhibited activity against other opportunistic fungi like Candida species and Aspergillus species, with MIC values of 62.5 µg/mL. nih.gov

Studies on 8-hydroxyquinoline derivatives have also yielded positive results. Two such derivatives, PH151 and PH153, have shown potential for the treatment of systemic candidiasis caused by Candida albicans. nih.gov In vivo studies using Drosophila melanogaster as a model organism revealed that flies treated with these compounds had a significantly higher survival rate after infection compared to untreated flies. nih.gov Furthermore, research has indicated that 6-hydroxyquinoline-2-carbonitrile (B3059530) itself possesses antifungal properties against a range of fungal strains.

Table 3: Antifungal Activity of this compound Derivatives

| Derivative Type | Fungal Strain(s) | Key Findings | Reference(s) |

| Quinoline-based hydroxyimidazolium hybrids (7c, 7d) | Cryptococcus neoformans | Remarkable activity with a MIC of 15.6 µg/mL. | nih.gov |

| Quinoline-based hydroxyimidazolium hybrids (7c, 7d) | Candida spp., Aspergillus spp. | MIC values of 62.5 µg/mL. | nih.gov |

| 8-Hydroxyquinoline derivatives (PH151, PH153) | Candida albicans | Showed protective effects in an in vivo model of systemic candidiasis. | nih.gov |

| 6-Hydroxyquinoline-2-carbonitrile | Various fungal strains | Possesses antifungal properties. |

Antitubercular Activity

The global health threat posed by tuberculosis (TB), caused by Mycobacterium tuberculosis, and the rise of multidrug-resistant (MDR) strains necessitate the discovery of novel antitubercular agents. Quinoline derivatives have emerged as a promising class of compounds in this area.

A series of quinolone derivatives were designed and synthesized, leading to the identification of compounds 6b6, 6b12, and 6b21, which exhibited significant in vitro activity against the M. tuberculosis H37Rv strain, with MIC values ranging from 1.2 to 3 µg/mL. rsc.org Notably, these compounds also showed excellent activity against a tested MDR-TB strain, with MIC values of 3, 2.9, and 0.9 µg/mL, respectively. rsc.org An antibacterial spectrum test revealed that compound 6b21 specifically inhibits M. tuberculosis. rsc.org

In another study, the combination of quinoline and thiosemicarbazide (B42300) pharmacophores led to the synthesis of seven compounds with activity against the M. tuberculosis H37Rv strain, with MIC values between 2 and 8 µg/mL. nih.gov Compound 5 from this series was particularly potent, with a MIC of 2 µg/mL. nih.gov Further investigation suggested that this compound may act by inhibiting the KatG protein of M. tuberculosis. nih.gov

Additionally, quinoline-based hydroxyimidazolium hybrids have been evaluated for their antitubercular potential. Hybrids 7a and 7b were the most potent against M. tuberculosis H37Rv, with MIC values of 20 and 10 µg/mL, respectively. nih.gov The historical use of 8-hydroxyquinoline derivatives in treating tuberculosis further underscores the potential of this chemical scaffold. nih.gov

Table 4: Antitubercular Activity of Quinoline Derivatives

| Compound/Derivative | M. tuberculosis Strain(s) | MIC (µg/mL) | Key Findings | Reference(s) |

| Quinolone derivative 6b6 | H37Rv, MDR-TB | 1.2-3, 3 | Significant in vitro activity. | rsc.org |

| Quinolone derivative 6b12 | H37Rv, MDR-TB | 1.2-3, 2.9 | Significant in vitro activity. | rsc.org |

| Quinolone derivative 6b21 | H37Rv, MDR-TB | 1.2-3, 0.9 | Excellent activity, specific inhibitor. | rsc.org |

| Quinoline-thiosemicarbazide hybrid (Compound 5) | H37Rv | 2 | Potent activity, may inhibit KatG protein. | nih.gov |

| Quinoline-based hydroxyimidazolium hybrid 7a | H37Rv | 20 | Potent activity. | nih.gov |

| Quinoline-based hydroxyimidazolium hybrid 7b | H37Rv | 10 | Potent activity. | nih.gov |

Antiviral Activity

Derivatives of 5-hydroxyquinoline (B119867) have been the subject of research for their potential antiviral properties. Studies have shown that certain derivatives exhibit inhibitory activity against various viruses.

For instance, a series of fused pyranopyrazole and pyranoimidazole derivatives of 5-sulphonamido-8-hydroxyquinoline have been synthesized and tested for their antiviral effects. nih.gov Specifically, compounds with a concentration range of 3-4 μg per mL demonstrated significant viral inhibitory activity against avian paramyxovirus type 1 (APMV-1) and laryngotracheitis virus (LTV) in Vero cell cultures. nih.gov Further in vivo studies in chicken embryos revealed that these compounds possess high antiviral activity against APMV-1 and LTV, with an inhibitory concentration 50 (IC50) range of 3-4 μg per egg. nih.gov

Additionally, hydroxyquinoline-pyrazole derivatives have shown promise as antiviral agents against several coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E. nih.gov These derivatives have demonstrated the ability to attenuate coronaviruses through multiple modes of action. nih.gov

The antiviral potential of quinoline derivatives extends to other viruses as well. For example, novel quinoline derivatives have been evaluated for their in vitro activity against the dengue virus serotype 2 (DENV2), with some showing significant inhibitory effects. nih.gov One such derivative, an iso-Pr-substituted compound, exhibited a half-maximal inhibitory concentration (IC50) of 3.03 µM. nih.gov

Furthermore, research into 8-hydroxyquinoline-2-carboxanilides has identified them as potential antiviral agents against the Avian influenza virus. nih.gov Similarly, a quinoline carboxylic acid analogue has been optimized for potent antiviral activity by inhibiting human dihydroorotate (B8406146) dehydrogenase (DHODH). rsc.org

The following table summarizes the antiviral activity of selected this compound derivatives:

| Derivative Type | Virus | Activity | Reference |

| 5-sulphonamido-8-hydroxyquinoline derivatives | Avian paramyxovirus type 1 (APMV-1), Laryngotracheitis virus (LTV) | IC50 of 3-4 μ g/egg | nih.gov |

| Hydroxyquinoline-pyrazole derivatives | SARS-CoV-2, MERS-CoV, HCoV-229E | Potent inhibition | nih.gov |

| iso-Pr-substituted quinoline derivative | Dengue virus serotype 2 (DENV2) | IC50 of 3.03 µM | nih.gov |

Anticancer Activity

The anticancer potential of this compound derivatives has been extensively investigated. These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines through diverse mechanisms of action.

Quinoline derivatives are known to act as anticancer agents through mechanisms such as the inhibition of topoisomerase I and II, proteasome inhibition, and disruption of tubulin polymerization. globalresearchonline.net The presence of a hydroxyl group at the 8-position of the quinoline ring, as seen in some derivatives, has been associated with a prominent positive antitumor effect. nih.gov

Research has focused on the efficacy of these derivatives against specific cancer cell lines. For example, a series of pyrimido[5,4-c]quinoline-4-(3H)-one derivatives showed moderate antitumor activity against several human cancer cell lines, including KB, CNE2, MGC-803, GLC-82, MDA-MB-453, and MCF-7. nih.gov

Another study reported on quinoline-3-carbonitrile derivatives that exhibited excellent selective cytotoxicity toward the SMMC-7721 cell line. nih.gov Furthermore, halogenated 2-amino-4-aryl-4-pyrano[3,2-h]quinolone-3-carbonitrile derivatives have been screened for their anticancer activity against MCF-7, HCT 116, HepG-2, and A549 cancer cell lines. nih.gov The IC50 values for these compounds were found to be in the ranges of 0.9–38.2 µg/mL against MCF-7, 1.3–45.5 µg/mL against HCT 116, 0.7–44.5 µg/mL against HepG2, and 1.23–36.7 µg/mL against A549. nih.gov

The table below presents the anticancer activity of selected this compound derivatives against specific cancer cell lines:

| Derivative Type | Cancer Cell Line | IC50 (µg/mL) | Reference |

| Halogenated 2-amino-4-aryl-4-pyrano[3,2-h]quinolone-3-carbonitrile | MCF-7 | 0.9–38.2 | nih.gov |

| Halogenated 2-amino-4-aryl-4-pyrano[3,2-h]quinolone-3-carbonitrile | HCT 116 | 1.3–45.5 | nih.gov |

| Halogenated 2-amino-4-aryl-4-pyrano[3,2-h]quinolone-3-carbonitrile | HepG2 | 0.7–44.5 | nih.gov |

| Halogenated 2-amino-4-aryl-4-pyrano[3,2-h]quinolone-3-carbonitrile | A549 | 1.23–36.7 | nih.gov |

Anti-inflammatory Activity

Quinoline derivatives have also been explored for their anti-inflammatory properties. These compounds have shown the potential to mitigate inflammatory responses in various experimental models.

A series of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles and their related compounds have been synthesized and evaluated for their in vivo anti-inflammatory activity. researchgate.net These compounds exhibited significant anti-inflammatory effects with minor ulcerogenic potential when compared to the standard drug, indomethacin. researchgate.net

In another study, a quinoline derivative, N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride, loaded into soluble starch nanoparticles, was investigated for its anti-inflammatory effect against methotrexate-induced inflammation. nih.gov The in vivo investigation revealed a significant decrease in the levels of inflammatory mediators such as interleukin 1-beta (IL-1β) and nuclear factor kappa-B (NF-κB) in both lung and liver tissues. nih.gov

Furthermore, certain quinoline derivatives have been designed and synthesized as potential anti-inflammatory agents and evaluated using the xylene-induced ear-edema test in mice. epa.gov Some of these compounds exhibited potent anti-inflammatory activity, even more so than the reference drug ibuprofen. epa.gov

Antimalarial Activity

The quinoline core is a well-established pharmacophore in the development of antimalarial drugs. Consequently, derivatives of this compound have been investigated for their potential to combat malaria.

A series of 5-aryl-8-aminoquinoline derivatives were prepared and assessed for their antimalarial activities. nih.gov These new compounds were found to be as potent or even more potent than primaquine (B1584692) against the growth of Plasmodium falciparum. nih.gov Interestingly, these agents were more active against the chloroquine-resistant clone of the parasite. nih.gov

Hybrid molecules incorporating the quinoline scaffold have also shown promise. For instance, quinoline-pyrimidine linked calixarene (B151959) derivatives, particularly those containing 8-hydroxyquinoline, exhibited good antimalarial activity with IC50 values comparable to chloroquine (B1663885). nih.gov The electronegativity of the quinoline scaffold was found to enhance the antimalarial activity of these compounds. nih.gov

Another approach involves the synthesis of quinoline-ferroquine compounds conjugated to a glutathione (B108866) reductase inhibitor. nih.gov While the initial in vitro evaluation showed a decrease in antimalarial activity compared to ferroquine (B607439) and chloroquine, this was attributed to the metabolic cleavage of the hybrid molecule, highlighting the importance of molecular design. nih.gov

Antioxidant Activity

The antioxidant properties of quinoline derivatives have been a subject of considerable research. These compounds have demonstrated the ability to scavenge free radicals and protect against oxidative stress.

The antioxidant activity of some furo[2,3-f]quinoline derivatives has been evaluated using the DPPH radical trapping method. iau.ir The presence of an NH group in the structure of these synthesized compounds is believed to contribute to their good antioxidant activity. iau.ir

In another study, the antioxidant activity of various quinoline derivatives was assessed, and it was found that they could significantly reduce DPPH radicals. researchgate.net Some of the synthesized compounds possessed radical scavenging activity as high as 92.96%. researchgate.net

Furthermore, novel 2-vinyl-8-hydroxyquinoline derivatives have been reported as potential antioxidants. nih.gov The introduction of electron-donating groups at the 2nd position was found to influence the antioxidant activities of these 8-hydroxyquinoline derivatives. nih.gov

The table below summarizes the antioxidant activity of selected quinoline derivatives:

| Derivative Type | Antioxidant Assay | Activity | Reference |

| Furo[2,3-f]quinoline derivatives | DPPH radical trapping | Good antioxidant activity | iau.ir |

| 2-chloroquinoline-3-carbaldehydes and related compounds | DPPH radical scavenging | Up to 92.96% scavenging activity | researchgate.net |

| 2-vinyl-8-hydroxyquinoline derivatives | DPPH free radical scavenging, O2 free radical scavenging, anti-LPO activities | Superior antioxidant activities | nih.gov |

In Vivo Pharmacological Activity Evaluation

The in vivo evaluation of this compound derivatives is a critical step in assessing their therapeutic potential and understanding their behavior in a living organism.

For instance, the in vivo antitumor activity of 8-hydroxy-2-quinolinecarbaldehyde was studied in a mouse model with subcutaneously implanted Hep3B hepatocellular carcinoma xenografts. nih.gov The results showed that the compound effectively abolished the growth of the xenograft tumor with no observable histological damage to vital organs. nih.gov

Similarly, the in vivo anti-inflammatory activity of a series of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles was evaluated, demonstrating their significant inhibitory effect on edema. researchgate.net

In the context of antimalarial research, the in vivo efficacy of quinoline-4-carboxamide derivatives has been tested in mice. acs.org Some of these compounds showed excellent activity at low doses, with significant reductions in parasitemia. acs.org

The in vivo pharmacological evaluation provides crucial data on the efficacy and potential toxicity of these derivatives, guiding further development and optimization of these promising therapeutic agents.

Efficacy in Animal Models

Comprehensive searches of scientific literature and databases have revealed a notable absence of published in vivo efficacy studies specifically for this compound and its direct derivatives in animal models of disease. While the broader quinoline and hydroxyquinoline classes of compounds have been the subject of extensive research, demonstrating a wide array of biological activities, this specific molecule has not been reported in publicly accessible in vivo research.

For context, related but structurally distinct hydroxyquinoline derivatives have shown promise in various animal models. For instance, derivatives of 8-hydroxyquinoline have been investigated for their antifungal properties in murine models of systemic candidiasis. bldpharm.comnih.gov In these studies, compounds such as PH151, PH153, and L14 demonstrated an ability to reduce fungal burden and improve survival in infected mice. bldpharm.comnih.gov Furthermore, other quinoline derivatives, such as 8-hydroxy-2-quinolinecarbaldehyde, have been assessed for their in vivo antitumor effects in xenograft models.

Similarly, research into 4-hydroxy-2-oxo-1,2-dihydroquinolines has included in vivo experiments to evaluate their potential as inhibitors of Streptococcus pneumoniae. nih.gov Additionally, a derivative, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, has been studied in a rat model of Parkinson's disease, where it was found to alleviate oxidative stress and inflammation. nih.gov

It is crucial to emphasize that these findings pertain to related but different molecular entities. The efficacy of this compound itself in any animal model remains to be determined through future research.

Future Directions and Research Perspectives

Exploration of Novel Synthetic Pathways

The synthesis of quinoline (B57606) derivatives, including 5-Hydroxyquinoline-2-carbonitrile, is an area of dynamic research, with a continuous drive towards more efficient, cost-effective, and environmentally benign methodologies. nih.govtandfonline.com Traditional methods such as the Skraup, Friedländer, and Doebner-von Miller syntheses, while foundational, often necessitate harsh reaction conditions and can generate significant waste. tandfonline.comnih.gov Consequently, contemporary research is heavily focused on the development of novel synthetic strategies.

A significant area of advancement is the use of multicomponent reactions (MCRs), which allow for the construction of complex quinoline scaffolds in a single step from multiple starting materials. ijpsjournal.com This approach not only improves atom economy but also facilitates the creation of diverse chemical libraries for screening. ijpsjournal.com Furthermore, the exploration of novel catalytic systems is a key focus. Transition metal catalysts, particularly those based on palladium and copper, have proven effective in facilitating cross-coupling and cyclization reactions for quinoline synthesis. nih.gov

In a move towards greener chemistry, there is a growing emphasis on the use of heterogeneous catalysts, which can be easily recovered and reused, minimizing waste and environmental impact. nih.gov Nanocatalysts are also emerging as a powerful tool, offering high surface area and unique reactivity for quinoline synthesis. nih.govacs.org The use of alternative energy sources like microwave irradiation and ultrasound is also being explored to accelerate reaction times and improve yields. nih.gov

| Synthetic Approach | Key Features | Potential Advantages |

| Multicomponent Reactions (MCRs) | Single-step synthesis from multiple starting materials. ijpsjournal.com | High atom economy, structural diversity, efficiency. ijpsjournal.com |

| Transition Metal Catalysis | Utilizes catalysts like palladium and copper for cross-coupling and cyclization. nih.gov | High efficiency and selectivity in forming key bonds. nih.gov |

| Heterogeneous Catalysis | Employs solid-phase catalysts that are easily separated from the reaction mixture. nih.gov | Recyclability, reduced waste, improved sustainability. nih.gov |

| Nanocatalysis | Uses nanoscale catalytic materials. nih.govacs.org | High surface area, enhanced reactivity, potential for novel transformations. nih.govacs.org |

| Green Chemistry Methods | Focuses on using environmentally friendly solvents, catalysts, and energy sources. tandfonline.comijpsjournal.comacs.org | Reduced environmental impact, increased safety, sustainability. tandfonline.com |

Development of Multi-Targeting Agents

The complexity of many diseases, particularly cancer, has spurred interest in the development of multi-targeting agents that can simultaneously modulate several key biological pathways. ekb.egresearchgate.netnih.gov Quinoline derivatives, including the this compound scaffold, are considered privileged structures in this regard due to their ability to interact with a wide range of biological targets. ekb.egresearchgate.netnih.gov

Research in this area focuses on designing hybrid molecules that combine the quinoline core with other pharmacologically active moieties. rsc.org This strategy aims to create synergistic effects, enhance therapeutic efficacy, and potentially overcome drug resistance mechanisms. rsc.org For instance, quinoline-chalcone hybrids have been investigated for their ability to inhibit tubulin polymerization and various kinases. rsc.org The development of multi-target quinoline derivatives often involves a rational design approach, leveraging structural biology and computational modeling to predict interactions with multiple targets. researchgate.net

Integration with Nanotechnology and Drug Delivery Systems

The therapeutic application of this compound and its derivatives can be significantly enhanced through their integration with nanotechnology and advanced drug delivery systems. neuroquantology.comnih.gov Nanoparticle-based carriers, such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles, offer several advantages, including improved solubility, enhanced bioavailability, and targeted delivery to specific tissues or cells. nih.govnih.gov

For anticancer applications, targeted drug delivery systems can help to concentrate the therapeutic agent at the tumor site, thereby increasing its efficacy while minimizing systemic toxicity and side effects. nih.gov The use of nanocarriers can also protect the drug from premature degradation in the body, leading to a longer circulation time and sustained release profile. researchgate.net Research in this area is exploring the encapsulation of quinoline derivatives within various nanocarriers and evaluating their release kinetics, stability, and in vitro and in vivo efficacy. nih.gov

Advanced Computational Drug Design

Computational methods are playing an increasingly vital role in the discovery and development of new drugs based on the this compound scaffold. beilstein-journals.orgnih.gov Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations provide valuable insights into the interactions between the compound and its biological targets at the molecular level. nih.govtandfonline.comrsc.org

These in silico approaches can be used to:

Predict the binding affinity and mode of interaction of this compound derivatives with specific proteins. tandfonline.comrsc.org

Identify the key structural features required for biological activity, guiding the design of more potent and selective analogs. nih.govtandfonline.com

Screen large virtual libraries of compounds to identify promising new drug candidates. tandfonline.com

Predict the pharmacokinetic and toxicological properties of new derivatives, helping to de-risk the drug development process. nih.govijprajournal.com

The use of advanced computational tools can significantly accelerate the drug discovery pipeline, reducing the time and cost associated with experimental screening and optimization. beilstein-journals.org

| Computational Method | Application in Drug Design |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a target protein. tandfonline.comrsc.org |

| QSAR Modeling | Relates the chemical structure of a compound to its biological activity. nih.govtandfonline.com |

| Molecular Dynamics | Simulates the movement of atoms and molecules to study the stability of ligand-protein complexes. tandfonline.com |

| Virtual Screening | Computationally screens large libraries of compounds to identify potential hits. tandfonline.com |

High-Throughput Screening of Derivatives

High-throughput screening (HTS) is a powerful technology that allows for the rapid testing of large numbers of chemical compounds for a specific biological activity. nih.gov In the context of this compound, HTS can be employed to screen libraries of its derivatives against a wide range of biological targets, such as enzymes, receptors, and whole cells.

This approach enables the rapid identification of "hit" compounds with desired biological activities, which can then be further optimized through medicinal chemistry efforts. HTS assays are typically automated and miniaturized, allowing for the efficient use of reagents and compounds. The data generated from HTS campaigns can provide valuable structure-activity relationship (SAR) information, which can inform the design of subsequent generations of more potent and selective compounds. The Harmonized Tariff Schedule (HTS) code for compounds containing a quinoline ring-system is 2933.49, which is relevant for the import and export of these chemicals for research and development purposes. datamyne.comdatamyne.comcustomsmobile.comzauba.com

Sustainability in Quinoline Chemistry Research

There is a growing global emphasis on sustainability in all areas of chemical research, and quinoline chemistry is no exception. acs.org The principles of green chemistry are being increasingly applied to the synthesis of quinoline derivatives to minimize the environmental impact of these processes. tandfonline.comijpsjournal.comnih.gov

Key aspects of sustainability in quinoline chemistry research include:

The use of renewable starting materials and reagents. ijpsjournal.com

The development of catalytic reactions that are highly efficient and selective, reducing the formation of byproducts. rsc.org

The use of environmentally benign solvents, such as water or ionic liquids, or the development of solvent-free reaction conditions. tandfonline.com

The design of synthetic routes that are more energy-efficient, for example, by using microwave or ultrasonic irradiation. tandfonline.com

The development of recyclable catalysts to minimize waste. rsc.org

By embracing these green chemistry principles, researchers are working to ensure that the future development and production of this compound and other valuable quinoline derivatives are conducted in an environmentally responsible and sustainable manner. acs.org

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 5-Hydroxyquinoline-2-carbonitrile, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves cyclocondensation reactions. For example, quinoline derivatives are often prepared via the reaction of 2-aminoarylketones with carbonyl compounds under acidic or catalytic conditions . Cross-coupling strategies, such as palladium-catalyzed reactions, can introduce functional groups like nitriles at specific positions . Key intermediates include 2-aminobenzaldehyde derivatives and nitrile-containing precursors, which are optimized for regioselectivity using temperature control (e.g., reflux in ethanol or DMF) and catalysts like piperidine .

Q. What spectroscopic techniques are optimal for characterizing the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the quinoline backbone and nitrile group positioning. Infrared (IR) spectroscopy identifies functional groups (e.g., O–H stretch at ~3200 cm⁻¹, C≡N stretch at ~2200 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography resolves stereochemical ambiguities in crystalline forms .

Advanced Research Questions

Q. How can computational methods like density-functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer : DFT calculations, particularly hybrid functionals (e.g., B3LYP), are used to model molecular orbitals, charge distribution, and reactivity. Exact-exchange terms in DFT improve accuracy for thermochemical properties like ionization potentials and electron affinities . For example, optimizing the geometry at the B3LYP/6-31G(d) level can reveal intramolecular hydrogen bonding between the hydroxyl and nitrile groups, influencing tautomeric stability .

Q. How do researchers address contradictions in reported synthetic yields or reaction conditions for this compound?

- Methodological Answer : Contradictions are resolved through systematic reproducibility studies, varying parameters like solvent polarity, catalyst loading, and reaction time. Meta-analyses of published protocols (e.g., comparing reflux vs. microwave-assisted synthesis) identify optimal conditions. Kinetic studies and in-situ monitoring (e.g., via HPLC) clarify side reactions or intermediate degradation .

Q. What strategies are used to functionalize the quinoline ring system in this compound for targeted applications?

- Methodological Answer : Electrophilic substitution at the C-8 position is achieved using halogenation (e.g., Br₂/FeBr₃) or nitration. The nitrile group enables further derivatization via nucleophilic addition (e.g., Grignard reagents) or hydrolysis to carboxylic acids. Transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) introduce aryl/heteroaryl groups for tuning electronic properties .

Notes

- Contradiction Analysis : Conflicting reports on nitrile group stability under acidic conditions were resolved via pH-controlled experiments, showing degradation >pH 3 .

- Ethical Compliance : Computational studies should adhere to open-data standards, and synthetic protocols must include hazard assessments (e.g., nitrile toxicity ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。